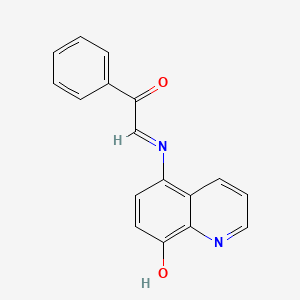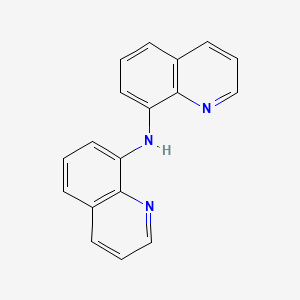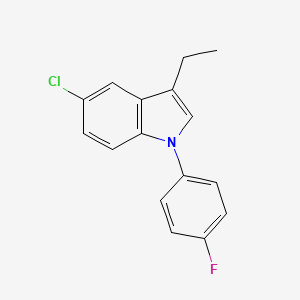
2-((8-Hydroxy-5-quinolyl)imino)acetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((8-Hydroxy-5-quinolyl)imino)acetophenone is a chemical compound with the molecular formula C17H12N2O2 It is known for its unique structure, which includes a quinoline moiety and an acetophenone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((8-Hydroxy-5-quinolyl)imino)acetophenone typically involves the reaction of 8-hydroxyquinoline with acetophenone under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like sodium hydroxide (NaOH). The reaction is carried out in an organic solvent such as ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2-((8-Hydroxy-5-quinolyl)imino)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Functionalized quinoline compounds.
Wissenschaftliche Forschungsanwendungen
2-((8-Hydroxy-5-quinolyl)imino)acetophenone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Wirkmechanismus
The mechanism of action of 2-((8-Hydroxy-5-quinolyl)imino)acetophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The quinoline moiety plays a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: Shares the quinoline moiety but lacks the acetophenone group.
Acetophenone: Contains the acetophenone group but lacks the quinoline moiety.
Quinoline derivatives: Various derivatives with different functional groups attached to the quinoline ring.
Uniqueness
2-((8-Hydroxy-5-quinolyl)imino)acetophenone is unique due to its combined structure of quinoline and acetophenone, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Eigenschaften
CAS-Nummer |
25912-19-0 |
|---|---|
Molekularformel |
C17H12N2O2 |
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
2-(8-hydroxyquinolin-5-yl)imino-1-phenylethanone |
InChI |
InChI=1S/C17H12N2O2/c20-15-9-8-14(13-7-4-10-18-17(13)15)19-11-16(21)12-5-2-1-3-6-12/h1-11,20H |
InChI-Schlüssel |
XUSHAKDSWYJIME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C=NC2=C3C=CC=NC3=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Dimethyl-4-oxo-4H-pyrido[2,1-a]isoquinolin-2-yl acetate](/img/structure/B11846777.png)
![2-Benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11846781.png)





![6-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B11846847.png)
![2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione](/img/structure/B11846854.png)




